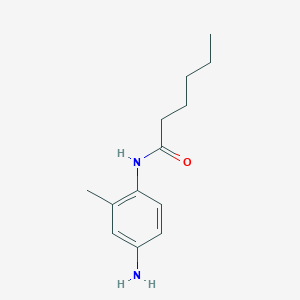

N-(4-Amino-2-methylphenyl)hexanamide

Description

N-(4-Amino-2-methylphenyl)hexanamide is an aromatic amide derivative characterized by a hexanamide chain linked to a 4-amino-2-methylphenyl group. The 4-amino group and 2-methyl substituent on the phenyl ring contribute to its hydrogen-bonding capacity and steric profile, while the hexanamide chain provides moderate lipophilicity, influencing its solubility and membrane permeability .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-8-7-11(14)9-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNSMGHOUUZISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=C(C=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)hexanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)hexanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)hexanamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(4-Amino-2-methylphenyl)hexanamide, differing primarily in substituents, chain length, or aromatic moieties. Key differences and biological implications are outlined below.

Table 1: Comparative Analysis of N-(4-Amino-2-methylphenyl)hexanamide and Analogues

Key Differences and Implications

Chain Length and Lipophilicity :

- The hexanamide chain in the target compound provides intermediate lipophilicity compared to shorter acetamide chains (e.g., ) or bulkier benzamide derivatives (e.g., ). This balance may optimize membrane permeability while avoiding excessive hydrophobicity.

- Compounds like N-[2-(1H-Indol-3-yl)ethyl]hexanamide () exhibit higher molecular weights due to aromatic indole groups, which may reduce oral bioavailability.

Substituent Effects: Sulfonamide and Pyrimidine Groups: The sulfamoyl-pyrimidine derivative () shows increased solubility, making it suitable for aqueous formulations, but may limit blood-brain barrier penetration.

Biological Activity: The indole-containing analog () demonstrates specific anti-parasitic activity, likely due to interactions with parasitic kinases like PfCDPK1. Dual amino groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide () may enhance binding to targets requiring multiple hydrogen bonds, such as DNA or enzyme active sites.

Notes

- Structural Diversity: Minor modifications (e.g., chain length, substituent polarity) significantly alter pharmacokinetic and pharmacodynamic profiles.

- Research Gaps: Limited data exist on the specific biological targets of N-(4-Amino-2-methylphenyl)hexanamide. Further studies comparing its enzyme inhibition kinetics with analogs like and are warranted.

- Safety and Toxicity : Hexanamide derivatives generally exhibit low acute toxicity, but long-term effects of metabolites (e.g., hydrolysis products) require evaluation.

Biological Activity

N-(4-Amino-2-methylphenyl)hexanamide, a compound with the molecular formula C13H20N2O and a molecular weight of 220.31, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- Structure : The compound features an amine group and a hexanamide chain, which contributes to its biological activity.

The biological activity of N-(4-Amino-2-methylphenyl)hexanamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may exhibit the following actions:

- Enzyme Inhibition : It has been suggested that N-(4-Amino-2-methylphenyl)hexanamide can inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways and contributing to its therapeutic properties.

1. Anti-inflammatory Effects

Research indicates that N-(4-Amino-2-methylphenyl)hexanamide has potential anti-inflammatory properties. By inhibiting specific enzymes associated with inflammation, the compound may reduce inflammatory responses in various biological systems.

3. Antiproliferative Effects

In vitro studies have demonstrated that compounds with structural similarities to N-(4-Amino-2-methylphenyl)hexanamide exhibit antiproliferative effects against various cancer cell lines. For example, certain hydroxamate-based hybrids have shown enhanced activity against leukemia cells compared to established treatments like dihydroartemisinin .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(4-Amino-2-methylphenyl)hexanamide:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.